molecular formula C14H24N2O B3405640 (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide CAS No. 1396891-18-1

(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide

Cat. No. B3405640
CAS RN: 1396891-18-1
M. Wt: 236.35
InChI Key: CRJWSHLHPHOPFK-RMKNXTFCSA-N
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Description

(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its effects on biochemical and physiological processes.

Mechanism Of Action

DIPEB exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its activity. Specifically, DIPEB targets the serine hydrolase enzymes by forming a covalent bond with the active site serine residue. This covalent bond is irreversible, leading to a long-lasting inhibitory effect on the enzyme.
Biochemical and Physiological Effects:
DIPEB has been shown to have significant effects on various biochemical and physiological processes. Inhibition of FAAH by DIPEB leads to an increase in endocannabinoid levels, which are known to play a role in pain sensation, appetite regulation, and immune function. Inhibition of ABHD6 by DIPEB leads to an increase in 2-arachidonoylglycerol (2-AG) levels, which are involved in the regulation of metabolism, inflammation, and neuronal signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DIPEB in lab experiments is its high potency and specificity for certain enzymes. This allows for precise modulation of specific biochemical and physiological processes. However, one limitation of using DIPEB is its irreversible inhibition of enzymes, which can lead to long-lasting effects and potential off-target effects.

Future Directions

There are several future directions for research involving DIPEB. One area of research is the development of more potent and selective inhibitors of FAAH and ABHD6. Another area of research is the investigation of the effects of DIPEB on other enzymes and biological pathways. Additionally, the potential therapeutic applications of DIPEB in various diseases, such as pain, inflammation, and neurological disorders, warrant further investigation. Finally, the development of new synthetic methods for DIPEB and related compounds may lead to the discovery of novel inhibitors with improved properties.

Scientific Research Applications

DIPEB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DIPEB is in the field of enzyme inhibition. DIPEB is a potent inhibitor of certain enzymes, including FAAH (fatty acid amide hydrolase) and ABHD6 (α/β hydrolase domain-containing protein 6), which play crucial roles in various biochemical and physiological processes.

properties

IUPAC Name

(E)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-6-9-14(17)15-10-7-8-11-16(12(2)3)13(4)5/h6,9,12-13H,10-11H2,1-5H3,(H,15,17)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJWSHLHPHOPFK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)but-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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